![molecular formula C20H18N2O3S B2634659 N-(4,5-Dihydro-naphtho[1,2-d]thiazol-2-yl)-2,6-dimethoxy-benzamide CAS No. 441289-74-3](/img/structure/B2634659.png)

N-(4,5-Dihydro-naphtho[1,2-d]thiazol-2-yl)-2,6-dimethoxy-benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

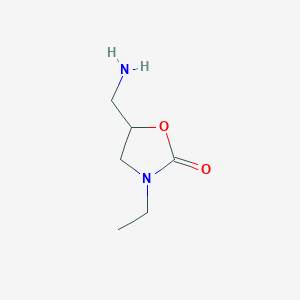

The compound is a derivative of 4,5-Dihydro-naphtho[1,2-d]thiazol-2-ylamine . Thiazoles, which include the thiazol-2-ylamine group, have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized through various routes involving precursors such as thiourea and dihydronaphthalene .Molecular Structure Analysis

The molecular structure of similar compounds involves a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 202.27500, a density of 1.339g/cm3, and a boiling point of 409.4ºC at 760mmHg .Wissenschaftliche Forschungsanwendungen

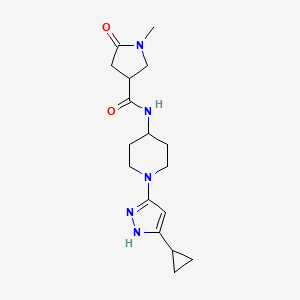

Antimicrobial and Anti-proliferative Activities

A study on thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety revealed significant antimicrobial and antiproliferative activities. These compounds, synthesized via various chemical reactions, showed promise as antimicrobial agents with minimal inhibitory concentration values indicating effectiveness against certain microbes. Additionally, one of the derivatives exhibited notable anti-proliferative action against HCT-116 cancer cells, suggesting potential for cancer research applications (Mansour et al., 2020).

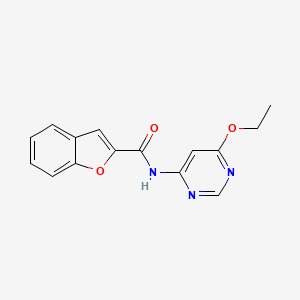

Synthesis and Evaluation of Antimicrobial Activities

Another study focused on the eco-friendly synthesis of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives. These compounds displayed significant in vitro antimicrobial effects against a range of pathogenic fungi and bacteria. Additionally, the cytotoxic activities of the lead compounds were determined to be non-toxic at concentrations effective for antimicrobial action, indicating potential safety for therapeutic uses (Mathew et al., 2010).

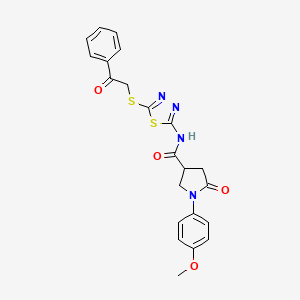

Novel Sulfur and Selenium Heterocycles Synthesis

Research into the synthesis of novel sulfur and selenium heterocycles through directed ortho-lithiation highlighted innovative approaches to creating compounds with potential pharmaceutical applications. This methodology enabled the development of heterocycles with unique structural features, potentially useful in drug discovery and development (Wright, 2001).

Fluorescent Thiazole-Indole Hybrids

The synthesis of fluorescent thiazole-indole hybrids through an efficient multicomponent reaction was another area of interest. These compounds exhibited prominent fluorescence properties, making them suitable for applications in bioimaging and molecular probes. The relative fluorescence quantum yields of these hybrids were measured, indicating their potential utility in scientific research requiring fluorescent markers (Bhaumick et al., 2022).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2,6-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-24-14-8-5-9-15(25-2)17(14)19(23)22-20-21-18-13-7-4-3-6-12(13)10-11-16(18)26-20/h3-9H,10-11H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYAMQXMNFZJLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,6-dimethoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2634576.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2634577.png)

![2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2634578.png)

![Ethyl 4-bromo-5-[4-(dimethylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate](/img/structure/B2634581.png)

![2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide](/img/structure/B2634583.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanamide](/img/structure/B2634587.png)

![3-benzyl-N-(4-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2634588.png)

![(Z)-2-Cyano-3-[4-[2-(2,6-dichloroanilino)-2-oxoethoxy]-3-methoxyphenyl]-N-octylprop-2-enamide](/img/structure/B2634595.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2634596.png)